molecular formula C9H12O3 B13987060 2,4-Diethyl-3-furancarboxylic acid

2,4-Diethyl-3-furancarboxylic acid

Cat. No.: B13987060
M. Wt: 168.19 g/mol
InChI Key: CGBIHSWYHHQFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethyl-3-furancarboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two ethyl groups at the 2 and 4 positions and a carboxylic acid group at the 3 position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-3-furancarboxylic acid can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by carboxylation. For instance, starting with 2,4-diethylfuran, the compound can be carboxylated using carbon dioxide in the presence of a strong base like sodium hydride under high-pressure conditions. Another method involves the Friedel-Crafts acylation of furan with ethyl groups followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in the hydrogenation steps, while strong acids or bases are employed in the carboxylation reactions. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-3-furancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diethyl-3-furancarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 2,4-Diethyl-3-furancarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups, used as a monomer for biopolymers.

    2-Furoic acid: A simpler furan derivative with a single carboxylic acid group, used in organic synthesis.

Uniqueness

2,4-Diethyl-3-furancarboxylic acid is unique due to the presence of two ethyl groups, which can influence its reactivity and interactions compared to other furan derivatives. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2,4-diethylfuran-3-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-3-6-5-12-7(4-2)8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

CGBIHSWYHHQFNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=C1C(=O)O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.